1-(Chloroacetyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine
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Overview
Description
2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound with a molecular formula of C12H20ClN3O2 This compound features a piperazine ring substituted with a pyrrolidin-1-yl group and a chloroacetyl group
Preparation Methods
The synthesis of 2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of piperazine with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran .
Chemical Reactions Analysis
2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also features a chloroacetyl group but differs in the structure of the nitrogen-containing ring.
1-(chloroacetyl)-4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine: This compound is closely related but has variations in the substitution pattern on the piperazine ring.
The uniqueness of 2-chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H20ClN3O2 |
---|---|
Molecular Weight |
273.76 g/mol |
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H20ClN3O2/c13-9-11(17)16-7-5-14(6-8-16)10-12(18)15-3-1-2-4-15/h1-10H2 |
InChI Key |
QRRJZHJCGNFNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CCl |
Origin of Product |
United States |
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